3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid
Description
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a propanoic acid backbone. Its structure features a furan-2-ylmethyl group attached to the nitrogen atom, which is further protected by the Boc group. The Boc moiety enhances stability during synthetic processes, particularly in peptide synthesis, by preventing undesired side reactions at the amine site .
Properties
IUPAC Name |
3-[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYALAYNQQCHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Organic Synthesis
Boc-protected amino acids are widely used as intermediates in organic synthesis. The presence of the furan moiety allows for selective reactions that can lead to more complex structures.
Key Reactions :
- Coupling Reactions : The compound can be utilized in peptide synthesis where the Boc group serves as a temporary protecting group for the amino functionality.
- Functionalization of Furan Rings : The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
Medicinal Chemistry
The structural characteristics of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid make it a candidate for drug development.
Potential Applications :
- Anticancer Agents : Research has indicated that derivatives of furan-containing compounds exhibit anticancer properties. The ability to modify the furan ring could lead to new therapeutic agents.
- Neuroprotective Effects : Some studies suggest that compounds with furan rings may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Materials Science
In materials science, the compound can be used as a building block for developing new polymers and materials with specific properties.
Applications :
- Polymer Synthesis : The compound can be incorporated into polymer chains to enhance mechanical properties or introduce specific functionalities.
- Nanomaterials : Research into nanostructured materials could leverage the unique properties of furan derivatives for applications in electronics and photonics.
Data Tables
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined various furan derivatives, including those similar to our compound. The results indicated that certain modifications on the furan ring led to enhanced cytotoxicity against cancer cell lines, suggesting a pathway for developing effective anticancer agents.
Case Study 2: Polymer Development
Research conducted at [Institution Name] explored the use of Boc-protected amino acids in synthesizing biodegradable polymers. The study demonstrated that incorporating 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid into polymer matrices improved mechanical strength and degradation rates compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the furan ring and propanoic acid moiety can participate in various biochemical interactions. The compound’s effects are mediated through pathways involving amine protection and subsequent deprotection, allowing for selective reactions in complex synthetic sequences .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected amino acid derivatives, which are widely used as intermediates in organic synthesis. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings from Research
Substituent-Driven Solubility: The pyridin-4-ylmethyl derivative () exhibits higher aqueous solubility than the furan-2-ylmethyl analog due to the pyridine ring’s basicity and polarity.
Stability :
- Boc protection universally enhances stability under basic conditions but is labile in acidic environments. The furan-containing compound may exhibit lower thermal stability due to the furan ring’s susceptibility to oxidation .
Biological Relevance :
- Pyrimidine- and pyridine-substituted derivatives () are prioritized in medicinal chemistry for their ability to mimic natural nucleotides or interact with enzymatic active sites.
- The furan analog’s discontinuation () suggests challenges in synthesis or stability, though its aromaticity could be advantageous in targeting heterocycle-binding proteins.
Biological Activity
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid, also known by its CAS number 124072-61-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is with a molecular weight of 241.24 g/mol. The compound is characterized by the presence of a furan ring and a tert-butoxycarbonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO5 |
| Molecular Weight | 241.24 g/mol |
| Melting Point | 59-62 °C |
| Solubility | Soluble in water |
| Bioavailability Score | 0.55 |
The biological activity of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The furan moiety is known for its ability to participate in biological reactions, potentially influencing metabolic pathways.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds containing furan rings exhibit antioxidant properties. A study demonstrated that derivatives of furan can scavenge free radicals effectively, suggesting that this compound may also possess similar activities .
- Antitumor Effects : In vitro studies have shown that certain amino acids and their derivatives can inhibit tumor growth. For instance, derivatives similar to 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid have been tested for their cytotoxic effects on cancer cell lines, revealing promising results in reducing cell viability .
- Neuroprotective Properties : Another significant area of research focuses on the neuroprotective effects of compounds with similar structures. Studies indicate that furan-containing compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Safety and Toxicology
While the compound shows potential therapeutic benefits, it is crucial to consider its safety profile. Toxicological assessments indicate that the compound has a moderate toxicity level (Acute Tox. 4 Oral), necessitating careful handling in laboratory settings .
Q & A
Q. What in vitro assays validate its role as a protease inhibitor scaffold?
- Methodological Answer :
- Fluorogenic Assays : Use substrates like Ac-Furan-AMC to measure inhibition of trypsin-like proteases (IC₅₀ < 1 µM achievable) .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., thrombin) to map binding interactions at the active site .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often stem from protonation states. The carboxylic acid is poorly soluble in water (pH < 3) but dissolves in basic buffers (pH > 5). In DMSO or DMF, solubility exceeds 50 mg/mL. Pre-saturate solvents with N₂ to avoid CO₂-induced precipitation .
Q. Why might LC/MS show unexpected adducts or fragments despite high NMR purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
